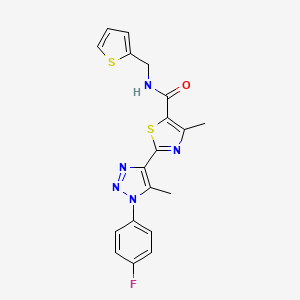

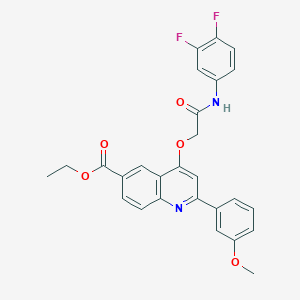

N-(7-(Azamethoxymethylene)-5,5-dimethyl-4,5,6-trihydrobenzothiazol-2-YL)ethanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Amides can be synthesized through the reaction between acyl chlorides and amines. This reaction involves an initial nucleophilic addition of an amide cation to the carbonyl group, followed by an elimination reaction .Molecular Structure Analysis

Amides are neutral compounds. The amide linkage is planar, even though it’s often shown with a single bond, which should allow free rotation .Chemical Reactions Analysis

Amides can undergo various chemical reactions. For example, they can be hydrolyzed in the presence of dilute acids .Physical and Chemical Properties Analysis

Amides have various physical and chemical properties. For example, they can form hydrogen bonds, which gives them relatively high melting points . Small amides are soluble in water because they can form hydrogen bonds with water molecules .Applications De Recherche Scientifique

Coordination Chemistry and Ligand Synthesis

N-(7-(Azamethoxymethylene)-5,5-dimethyl-4,5,6-trihydrobenzothiazol-2-YL)ethanamide can be utilized in coordination chemistry. The compound's structure allows it to act as a ligand in forming metal complexes, particularly with palladium. This application is significant in the synthesis of complex organometallic structures, which are crucial in catalysis and material science (Schick, Pape, & Hahn, 2014).

Sequestration of Actinides

The compound has potential applications in the sequestration of actinides, such as plutonium. This application is particularly relevant in nuclear waste management and environmental remediation. The structural properties of the compound facilitate the formation of strong complexes with actinide ions, aiding in their effective sequestration (Weitl, Raymond, Smith, & Howard, 1978).

Polymer Synthesis and Bioconjugation

This compound plays a role in the synthesis of acrylic copolymers, particularly those containing poly(ethylene glycol) and dioxolane functional groups. These polymers have potential applications in bioconjugation, a technique used in drug delivery and biotechnology (Rossi, Zou, Scott, & Kizhakkedathu, 2008).

Antitumor Properties

There is research indicating the antitumor properties of compounds structurally related to this compound. These compounds can act as prodrug modifications, which might be useful in cancer treatment strategies (Stevens et al., 1984).

Antioxidant Studies

The compound has been involved in the synthesis of novel N-substituted benzyl/phenyl acetamides, which have shown potential antioxidant activities. This application is relevant in the development of new therapeutic agents that target oxidative stress-related diseases (Ahmad et al., 2012).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-(7-methoxyimino-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2S/c1-7(16)13-11-14-8-5-12(2,3)6-9(15-17-4)10(8)18-11/h5-6H2,1-4H3,(H,13,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQYCYMGPGXUOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(S1)C(=NOC)CC(C2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-fluorobenzyl)oxy]-1H-imidazole-2-carbaldehyde](/img/structure/B2407894.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2407897.png)

![4-Benzyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2407903.png)

![5-ethoxy-6-ethyl-1-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2407905.png)

![5-methyl-N-phenyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2407907.png)

![1-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2407909.png)